10-(Chloroacetyl)-10H-phenothiazine
Overview
Description
Chloroacetyl chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . Phenothiazine is a heterocyclic compound that has a three-ring structure with alternating carbon and nitrogen atoms .
Synthesis Analysis
Chloroacetyl chloride can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis
Friedel–Crafts reactions have been acknowledged as the most useful and powerful synthetic tools for the construction of a special kind of carbon–carbon bond involving an aromatic moiety .Physical and Chemical Properties Analysis
Application of biochar increased soil pH, cation exchange capacity, and organic carbon by 46%, 20%, and 27%, respectively, with greater effects in coarse and fine-textured soils .Scientific Research Applications
Antimicrobial and Antitubercular Applications
10-(Chloroacetyl)-10H-phenothiazine derivatives have shown significant promise in antimicrobial and antitubercular applications. For instance, novel urea derivatives synthesized from phenothiazine exhibited moderate to significant anti-bacterial and anti-fungal activity. Certain compounds within this series demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Rajasekaran & Devi, 2012). Furthermore, derivatives of imidazo thiadiazole-phenothiazine have been synthesized, showing notable antitubercular activity (Makwane & Dua, 2018).
Applications in Dye-Sensitized Solar Cells
10H-phenothiazine-based dyes are being researched for their application in dye-sensitized solar cells (DSSCs). These dyes are highly efficient due to their strong donor character and unique molecular structure, which prevents molecular aggregation and enhances light harvesting and electron injection capabilities (Huang, Meier, & Cao, 2016).
Anticancer Research
Phenothiazine derivatives also exhibit potential in anticancer research. Synthesized compounds have demonstrated high activity against certain cancer cell lines, including breast cancer cell line MCF7 (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Immunomodulating Activities
Studies on phenothiazine derivatives have shown their effects on cellular cytotoxicity and the blast transformation of human lymphocytes, indicating potential immunomodulating activities. These compounds have been found to suppress T cell proliferation while enhancing natural killer (NK) cell activity (Petri et al., 1996).
Applications in Lithium-Ion Batteries
Phenothiazine molecules, including derivatives of this compound, are being studied as potential redox shuttle additives for chemical overcharge and overdischarge protection in lithium-ion batteries. Their stability and redox potentials make them attractive for enhancing battery safety and efficiency (Buhrmester, Moshurchak, Wang, & Dahn, 2006).
Antioxidant Properties
Synthesis of 10H-substituted phenothiazines and their derivatives has revealed notable antioxidant properties, offering potential applications in various fields, including health and material sciences (Gautam et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Chloroacetyl compounds are known to interact with various enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .
Mode of Action
It can be hypothesized that the chloroacetyl group in the compound might bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This interaction could lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
The compound’s potential to interact with sulfhydryl groups suggests it may influence pathways involving enzymes with these groups
Pharmacokinetics
A study on a similar chloroacetyl compound, chloroacetyl acetyl-l-carnitine, suggests that such compounds can be absorbed and metabolized in the body
Result of Action
Given its potential to interact with sulfhydryl groups, it may alter the function of enzymes containing these groups, potentially leading to changes in cellular processes .
Properties
IUPAC Name |
2-chloro-1-phenothiazin-10-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRFGQJNKQLUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229198 | |
Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786-50-5 | |
Record name | 10-(Chloroacetyl)phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=786-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 786-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 786-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-(Chloroacetyl)-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-(chloroacetyl)-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.